Carbonic acid, decynyl methyl ester
Description
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Properties
CAS No. |
1322-34-5 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
dec-8-ynyl methyl carbonate |
InChI |
InChI=1S/C12H20O3/c1-3-4-5-6-7-8-9-10-11-15-12(13)14-2/h5-11H2,1-2H3 |
InChI Key |
OIRNNICOQNNTGF-UHFFFAOYSA-N |
SMILES |
CC#CCCCCCCCOC(=O)OC |
Canonical SMILES |
CC#CCCCCCCCOC(=O)OC |
Other CAS No. |
1322-34-5 |
Origin of Product |
United States |
Q & A
Q. What are the standard laboratory procedures for synthesizing carbonic acid, decynyl methyl ester, and what factors influence reaction efficiency?
Methodological Answer: Synthesis typically involves the esterification of carbonic acid derivatives (e.g., phosgene or carbonyl chloride) with decynyl methanol under controlled conditions. Key steps include:
- Acid-Catalyzed Esterification: Reacting decynyl methanol with a carbonic acid derivative (e.g., carbonyl chloride) in the presence of a catalyst like sulfuric acid .
- Temperature Control: Maintaining temperatures between 40–60°C to optimize reaction kinetics while minimizing side reactions (e.g., hydrolysis) .
- Solvent Selection: Using anhydrous solvents (e.g., dichloromethane) to prevent moisture interference .
Factors Affecting Efficiency:
| Variable | Impact |
|---|---|
| Catalyst Concentration | Higher concentrations accelerate esterification but may degrade sensitive substrates . |
| Reaction Time | Prolonged durations increase yield but risk byproduct formation . |
| Substrate Purity | Impurities in decynyl methanol reduce yield and complicate purification . |
Q. How can spectroscopic techniques confirm the structural integrity of carbononic acid, decynyl methyl ester?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Detects ester C=O stretch (~1740 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹) .
- Mass Spectrometry (MS): Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 228.3 for C₁₃H₂₀O₃) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthesis yields of this compound across studies?
Methodological Answer:
- Factorial Design Experiments: Systematically test variables (e.g., catalyst type, solvent polarity) to isolate their effects .
- Meta-Analysis: Compare published protocols using statistical tools to identify outliers or methodological biases .
- Replication Studies: Reproduce high-discrepancy experiments under standardized conditions to verify reproducibility .
Example Analysis Framework:
| Study | Yield (%) | Key Variables | Potential Bias |
|---|---|---|---|
| A (2023) | 78 | Anhydrous DCM, 50°C | Impurity in substrate |
| B (2024) | 62 | Wet THF, RT | Hydrolysis side reaction |
Q. What theoretical frameworks guide the study of carbamic acid derivatives’ reactivity in novel reaction environments?
Methodological Answer:
- Molecular Orbital Theory: Predicts reactivity trends by analyzing electron density shifts at the ester carbonyl group .
- Transition State Theory: Models energy barriers for nucleophilic attacks (e.g., hydrolysis or aminolysis) .
- QSAR Models: Correlate structural features (e.g., alkyne chain length) with stability in acidic/basic conditions .
Case Study: Computational simulations (DFT) reveal that electron-withdrawing groups on the decynyl chain stabilize the ester against hydrolysis by reducing electron density at the carbonyl carbon .
Q. How can interdisciplinary approaches enhance the design of experiments for studying this compound’s stability?
Methodological Answer:
- Combined Chemoinformatics and Lab Validation: Use AI-driven tools (e.g., COMSOL Multiphysics) to simulate degradation pathways, followed by lab validation .
- Cross-Disciplinary Collaboration: Integrate chemical engineering principles (e.g., membrane separation for purification) with synthetic chemistry .
Example Workflow:
Simulation: Predict thermal decomposition thresholds via AI .
Experimental Testing: Validate predictions using thermogravimetric analysis (TGA).
Process Optimization: Adjust heating rates or additives to improve stability .
Data Contradiction and Theoretical Integration
Q. What methodological strategies address discrepancies in biological activity data for carbamic acid derivatives?
Methodological Answer:
- Systematic Review Protocols: Follow PRISMA guidelines to assess study quality, focusing on variables like assay type (e.g., enzyme inhibition vs. receptor binding) .
- Theoretical Alignment: Link biological outcomes to established frameworks (e.g., enzyme-substrate docking models) to contextualize anomalies .
Key Consideration: Biological activity may vary due to stereochemical factors not accounted for in early studies. Chiral HPLC can resolve enantiomers for accurate bioactivity profiling .
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